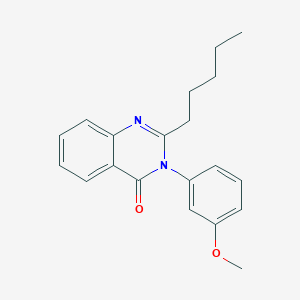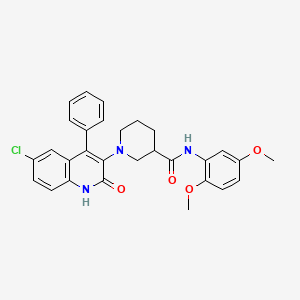
3-(3-methoxyphenyl)-2-pentylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry. The presence of the methoxyphenyl and pentyl groups in this compound potentially enhances its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-pentyl-4(3H)-quinazolinone typically involves the condensation of 3-methoxybenzaldehyde with 2-pentyl-4(3H)-quinazolinone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-2-pentyl-4(3H)-quinazolinone.
Reduction: Formation of 3-(3-methoxyphenyl)-2-pentyl-1,2-dihydroquinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-2-pentyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity to these targets, while the quinazolinone core can modulate biological activity through various pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full pharmacological potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone
- 3-(3-Hydroxyphenyl)-2-pentyl-4(3H)-quinazolinone
- 3-(3-Methoxyphenyl)-2-ethyl-4(3H)-quinazolinone
Uniqueness
3-(3-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone is unique due to the specific positioning of the methoxy group and the pentyl chain, which can influence its biological activity and chemical reactivity. The combination of these functional groups may result in distinct pharmacological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H22N2O2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-2-pentylquinazolin-4-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-5-13-19-21-18-12-7-6-11-17(18)20(23)22(19)15-9-8-10-16(14-15)24-2/h6-12,14H,3-5,13H2,1-2H3 |
InChI-Schlüssel |
RYKCARJZUCPERD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10875485.png)
![4-[(2E)-2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazinyl]-3-nitrobenzonitrile](/img/structure/B10875492.png)
![6-(2,6-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875495.png)

![2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B10875497.png)
![3-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10875505.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10875511.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10875513.png)
![[(1-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)(2-chlorophenyl)methyl]propanedinitrile](/img/structure/B10875520.png)
![1-benzyl-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10875530.png)
![(2E)-3-[2-bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10875551.png)
![1-Ethyl-6-fluoro-7-[4-(naphthalen-1-ylcarbamoyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10875552.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875558.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875560.png)
